Cas no 66549-34-6 (3-chloro-6-(3-methylphenyl)pyridazine)
3-chloro-6-(3-methylphenyl)pyridazine Chemical and Physical Properties
Names and Identifiers
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- Pyridazine, 3-chloro-6-(3-methylphenyl)-
- 3-CHLORO-6-(3-METHYLPHENYL)PYRIDAZINE
- 3-CHLORO-6-(3-METHYLPHENYL)-PYRIDAZINE
- 3-chloro-6-m-tolyl-pyridazine
- F1967-0424
- EN300-237960
- AKOS005208492
- 3-chloro-6-(m-tolyl)pyridazine
- DTXSID00498761
- 66549-34-6
- Pyridazine,3-chloro-6-(3-methylphenyl)-
- CS-0280456
- IEIFRHAHAWOUJM-UHFFFAOYSA-N
- SCHEMBL10985177
- 3-chloro-6-(3-methylphenyl)pyridazine
-
- MDL: MFCD06801337
- Inchi: 1S/C11H9ClN2/c1-8-3-2-4-9(7-8)10-5-6-11(12)14-13-10/h2-7H,1H3
- InChI Key: IEIFRHAHAWOUJM-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C2=CC=CC(C)=C2)N=N1
Computed Properties
- Exact Mass: 204.04500
- Monoisotopic Mass: 204.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Density: 1.208
- Boiling Point: 374.596°C at 760 mmHg
- Flash Point: 212.13°C
- Refractive Index: 1.585
- PSA: 25.78000
- LogP: 3.10540
3-chloro-6-(3-methylphenyl)pyridazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-chloro-6-(3-methylphenyl)pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C229131-100mg |
3-chloro-6-(3-methylphenyl)pyridazine |
66549-34-6 | 100mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C229131-500mg |
3-chloro-6-(3-methylphenyl)pyridazine |
66549-34-6 | 500mg |
$ 210.00 | 2022-04-01 | ||
| TRC | C229131-1g |
3-chloro-6-(3-methylphenyl)pyridazine |
66549-34-6 | 1g |
$ 320.00 | 2022-04-01 | ||
| Apollo Scientific | OR14953-250mg |
3-Chloro-6-(3-methylphenyl)pyridazine |
66549-34-6 | 250mg |
£98.00 | 2023-09-01 | ||
| Apollo Scientific | OR14953-1g |
3-Chloro-6-(3-methylphenyl)pyridazine |
66549-34-6 | 1g |
£248.00 | 2023-09-01 | ||
| Enamine | EN300-237960-0.05g |
3-chloro-6-(3-methylphenyl)pyridazine |
66549-34-6 | 95% | 0.05g |
$227.0 | 2024-06-19 | |
| Enamine | EN300-237960-0.1g |
3-chloro-6-(3-methylphenyl)pyridazine |
66549-34-6 | 95% | 0.1g |
$238.0 | 2024-06-19 | |
| Enamine | EN300-237960-0.25g |
3-chloro-6-(3-methylphenyl)pyridazine |
66549-34-6 | 95% | 0.25g |
$249.0 | 2024-06-19 | |
| Enamine | EN300-237960-0.5g |
3-chloro-6-(3-methylphenyl)pyridazine |
66549-34-6 | 95% | 0.5g |
$260.0 | 2024-06-19 | |
| Enamine | EN300-237960-1.0g |
3-chloro-6-(3-methylphenyl)pyridazine |
66549-34-6 | 95% | 1.0g |
$271.0 | 2024-06-19 |
3-chloro-6-(3-methylphenyl)pyridazine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 3-chloro-6-(3-methylphenyl)pyridazine
3-Chloro-6-(3-Methylphenyl)Pyridazine: A Comprehensive Overview
3-Chloro-6-(3-methylphenyl)pyridazine, also known by its CAS number CAS No. 66549-34-6, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the pyridazine family, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a chlorine atom at position 3 and a methyl-substituted phenyl group at position 6 introduces unique electronic and structural properties, making it a versatile molecule for various applications.
The synthesis of 3-chloro-6-(3-methylphenyl)pyridazine typically involves multi-step organic reactions, often starting from pyridazine precursors. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have enabled more efficient and selective syntheses. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to introduce the methylphenyl group with high precision. These methods not only enhance the yield but also reduce the environmental footprint of the synthesis process.
One of the most promising applications of 3-chloro-6-(3-methylphenyl)pyridazine lies in its potential as a building block for advanced materials. The compound's planar structure and conjugated π-system make it an ideal candidate for constructing two-dimensional materials such as graphene analogs or organic semiconductors. Recent studies have demonstrated that incorporating this compound into polymer frameworks can significantly improve charge transport properties, paving the way for its use in flexible electronics and optoelectronic devices.
In the realm of pharmacology, 3-chloro-6-(3-methylphenyl)pyridazine has shown potential as a lead compound for drug discovery. Its ability to modulate cellular signaling pathways through interactions with specific protein targets has been explored in preclinical models. For example, researchers have reported that derivatives of this compound exhibit anti-inflammatory and anticancer activities by inhibiting key enzymes involved in inflammation and tumor growth. These findings underscore its value in drug development pipelines targeting chronic diseases.
The electronic properties of 3-chloro-6-(3-methylphenyl)pyridazine have also been leveraged in energy-related applications. By integrating this compound into dye-sensitized solar cells (DSSCs), scientists have achieved enhanced light absorption and charge separation efficiency. The methylphenyl substituent plays a crucial role in tuning the absorption spectrum to match the solar spectrum, thereby improving overall device performance. Such innovations highlight its role in advancing renewable energy technologies.
In conclusion, 3-chloro-6-(3-methylphenyl)pyridazine, with its unique chemical structure and versatile properties, continues to be a focal point for interdisciplinary research. Its applications span across materials science, pharmacology, and energy technology, driven by continuous advancements in synthetic methodologies and functionalization strategies. As research progresses, this compound is poised to contribute significantly to the development of next-generation materials and therapeutic agents.
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